molecular formula C24H21N5O B4935893 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline

2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B4935893
M. Wt: 395.5 g/mol
InChI Key: SGBLCZBCUZJBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline, also known as PPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline induces apoptosis, or programmed cell death, in cancer cells. 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has several advantages for lab experiments, including its high solubility in various solvents, its stability under various conditions, and its fluorescent properties. However, 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline is relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the study of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline. One potential direction is the development of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline-based fluorescent probes for the detection of metal ions. Another potential direction is the study of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline's potential application in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline and its potential applications in various fields.
Conclusion
In conclusion, 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its potential application in the treatment of Alzheimer's disease and Parkinson's disease. 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has several advantages for lab experiments, but further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline involves the reaction of 2-chloro-4-nitroaniline with 2-pyridinecarboxaldehyde, followed by reduction and cyclization to form 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline. The yield of 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline can be improved by using a microwave-assisted synthesis method.

Scientific Research Applications

2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. In the field of materials science, 2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c30-24(29-15-13-28(14-16-29)23-10-4-6-12-26-23)19-17-22(21-9-3-5-11-25-21)27-20-8-2-1-7-18(19)20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBLCZBCUZJBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

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